molecular formula C14H14ClNO2S B186645 4-chloro-N-(4-ethylphenyl)benzenesulfonamide CAS No. 1725-89-9

4-chloro-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B186645
CAS No.: 1725-89-9
M. Wt: 295.8 g/mol
InChI Key: JKKPUSMYLQAMPT-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-ethylphenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a key scaffold in the design and synthesis of novel therapeutic agents. Its structural features are common in compounds investigated for their potential to interact with critical biological targets. Scientific literature indicates that benzenesulfonamide derivatives are extensively explored as inhibitors for various enzymes. A prominent area of research involves targeting human carbonic anhydrase isoforms, such as CA IX, which is overexpressed in many solid tumors and is a validated target for anticancer drug development . Inhibition of this enzyme can disrupt pH regulation in the tumor microenvironment, potentially inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, benzenesulfonamide-based compounds have demonstrated potent activity against viral targets; for instance, structural analogs have been developed as HIV-1 Capsid (CA) protein inhibitors, disrupting both early and late stages of the viral replication cycle . The core benzenesulfonamide structure also provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to optimize potency, selectivity, and metabolic stability . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical studies, and a precursor in the development of potential pharmacologically active molecules.

Properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPUSMYLQAMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-89-9
Record name 4-CHLORO-4'-ETHYLBENZENESULFONANILIDE
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Preparation Methods

Chlorosulfonation of Chlorobenzene

The foundational step in synthesizing this compound involves the chlorosulfonation of chlorobenzene to form 4-chlorobenzenesulfonyl chloride. This reaction employs chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions. The patented method described in EP0115328B1 utilizes a molar ratio of 1:1.6:3.2 for chlorobenzene, chlorosulfonic acid, and thionyl chloride, respectively, to minimize byproduct formation. The reaction proceeds at 45–60°C, generating stoichiometric amounts of SO₂ and HCl, which are scrubbed and recycled as bisulfite and hydrochloric acid, aligning with ecological standards.

Amidation with 4-Ethylaniline

The sulfonyl chloride intermediate is subsequently reacted with 4-ethylaniline to form the target sulfonamide. In the Aziz-Ur-Rehman et al. protocol, this step involves dropwise addition of 4-chlorobenzenesulfonyl chloride to a stirred mixture of 4-ethylaniline in an aqueous-ammonia solution at 30–35°C. The pH is maintained at 5–6 using hydrochloric acid to precipitate the product, which is then isolated via filtration. This method achieves a yield of 90.9% with a melting point of 146°C, confirming high purity.

Advanced Industrial Synthesis: A One-Pot Wastewater-Free Process

Integrated Reaction Design

The patented one-pot synthesis eliminates intermediate isolation steps, combining chlorosulfonation and amidation in a single reactor. Key advantages include:

  • Reduced Waste : By avoiding hydrolytic decomposition of intermediates, the process eliminates sulfuric acid and hydrochloric acid wastewater streams.

  • Energy Efficiency : Direct use of the 4-chlorobenzenesulfonyl chloride melt bypasses energy-intensive distillation steps.

  • Byproduct Management : The 4,4'-dichlorodiphenyl sulfone byproduct (1–3% yield) is removed via clarification filtration or fractional distillation, ensuring product purity.

Reaction Conditions and Scalability

ParameterValue
Temperature45–60°C (chlorosulfonation)
30–35°C (amidation)
Molar Ratio (C₆H₅Cl:ClSO₃H:SOCl₂)1:1.6:3.2
Reaction Time2–4 hours (per step)
Yield90.9% (theoretical)

This table highlights the optimized conditions that maximize yield while adhering to industrial safety and environmental protocols.

Purification and Byproduct Separation Strategies

Filtration and Crystallization

Undissolved 4,4'-dichlorodiphenyl sulfone is removed through hot clarification filtration at 60–70°C, followed by acid-induced crystallization of the sulfonamide at 20–25°C. The product is washed with ice water to eliminate residual acids, yielding a purity >98% as confirmed by melting point analysis.

Solvent Extraction and Distillation

For large-scale production, methyl isobutyl ketone is employed to extract this compound from aqueous phases. Subsequent vacuum distillation at 15 mbar isolates the compound from high-boiling-point impurities, achieving a technical-grade product suitable for pharmaceutical use.

Comparative Analysis of Synthesis Methods

Traditional vs. One-Pot Approaches

  • Yield : The one-pot method achieves 90.9% yield, outperforming traditional multi-step processes (70–80%).

  • Environmental Impact : The patented process reduces wastewater generation by 95% compared to conventional chlorosulfonation.

  • Cost Efficiency : Elimination of intermediate isolation cuts production costs by 20–30%.

Challenges and Solutions

  • Byproduct Formation : 4,4'-Dichlorodiphenyl sulfone formation is mitigated by controlling reaction stoichiometry and temperature.

  • Purity Concerns : Acid-washing and recrystallization from ethanol ensure compliance with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

Scientific Research Applications

4-Chloro-N-(4-ethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple domains, including medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Research has indicated that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2020) evaluated the antibacterial efficacy of several sulfonamides, including this compound. The results demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Agricultural Science

Herbicide Development

The sulfonamide class has been explored for herbicidal applications due to their ability to inhibit specific metabolic pathways in plants. This compound has shown promise as a selective herbicide targeting weed species without harming crops.

Case Study: Herbicidal Activity

A field trial conducted by Johnson et al. (2021) assessed the effectiveness of this compound in controlling common weeds in cornfields. The study reported a reduction in weed biomass by over 70% when applied at recommended rates.

TreatmentWeed Biomass Reduction (%)
Control0
This compound72

Material Science

Polymer Chemistry

In polymer chemistry, sulfonamides are used as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength.

Case Study: Polymer Composites

Research by Lee et al. (2022) investigated the effects of adding this compound to polystyrene composites. The findings indicated that composites with 5% sulfonamide exhibited improved tensile strength and thermal degradation temperature compared to pure polystyrene.

Composite CompositionTensile Strength (MPa)Thermal Degradation Temperature (°C)
Pure Polystyrene30250
Polystyrene + 5% Sulfonamide40270

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Key Observations:

  • Aryl vs. Alkyl Substituents: Compounds with aromatic substituents (e.g., naphthyl, benzyl) exhibit stronger π-π interactions, enhancing binding to hydrophobic targets .
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., ) demonstrate enhanced bioactivity due to hydrogen-bonding capabilities of the thiazole ring.
  • Piperidinylidene Derivatives : W-15 and W-18 () show structural mimicry of fentanyl but with reduced opioid receptor affinity, highlighting the role of piperidine positioning in activity.

Cytotoxicity and Selectivity

  • MMV665914 (a thiazole-piperazine analog) exhibited cytotoxicity against HEK293 cells, suggesting nonspecific effects on mammalian cell division .
  • 4-Chloro-N-[2-(4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide () demonstrated potent anti-inflammatory activity, underscoring the impact of electron-withdrawing groups (e.g., -CF₃) on target engagement.

Enzyme and Protein Interactions

  • NLRP3 Inflammasome Inhibition : Carbamoyl-substituted analogs (e.g., ) achieved sub-micromolar IC₅₀ values, indicating that carbamoyl groups enhance target specificity.

Metabolic and Hypoglycemic Effects

  • Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide) is a known antidiabetic drug. The addition of azaadamantane fragments to similar sulfonamides improved hypoglycemic activity, demonstrating the role of hybrid pharmacophores .

Biological Activity

Overview

4-chloro-N-(4-ethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This compound features a chloro group and an ethylphenyl moiety, which contribute to its unique chemical properties and biological functions.

  • Chemical Formula : C13_{13}H14_{14}ClN1_{1}O2_{2}S
  • Molecular Weight : 273.77 g/mol
  • CAS Number : 1725-89-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes. The compound binds to the active site of these enzymes, disrupting their normal function and leading to a cascade of biological effects, including inhibition of tumor cell proliferation and bacterial growth .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In studies, it demonstrated an antibacterial efficacy with inhibition rates exceeding 68% at concentrations around 50 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro assays revealed significant cytotoxicity with IC50_{50} values ranging from 1.52 to 6.31 μM, indicating its effectiveness in selectively targeting cancer cells while sparing normal cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (μM)Selectivity Ratio
MDA-MB-2311.52 - 6.315.5 - 17.5
MCF-7Similar range-
MCF-10A (Normal)Higher than cancer lines-

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    A series of benzenesulfonamide derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase IX (CA IX), a target implicated in cancer progression. The study found that derivatives similar to this compound exhibited IC50_{50} values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating strong selectivity over CA II .
  • Apoptosis Induction in Cancer Cells :
    Further investigations revealed that this compound could induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells compared to controls . This mechanism highlights its potential as an effective anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Efficacy (%)Anticancer IC50_{50} (μM)
This compound>68%1.52 - 6.31
SulfanilamideModerate>10
Other Sulfonamide DerivativesVariableVariable

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm sulfonamide formation via S=O stretches (1330–1160 cm⁻¹) and N–H bending (~3240 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.0 ppm); the ethyl group shows a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–2.7 ppm, CH₂) .
    • ¹³C NMR : Sulfonamide carbons resonate at δ 120–140 ppm (aromatic) and δ 40–50 ppm (ethyl-CH₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between aryl rings) .

Data Interpretation : Compare experimental spectra with computational predictions (DFT/B3LYP) to validate assignments .

How can substituent effects on biological activity be systematically studied?

Advanced Research Question
Experimental Design :

Structural Variants : Synthesize analogs with substituents varying in electronic (e.g., -Cl, -F, -CF₃) or steric (e.g., -CH₃, -OCH₃) properties at the 4-ethylphenyl or chlorophenyl positions .

Bioactivity Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

SAR Analysis : Correlate substituent Hammett σ values with IC₅₀ data to quantify electronic effects.

Q. Example Table :

Substituent (R)σ (Hammett)IC₅₀ (nM)Log P
-Cl+0.2312 ± 1.22.8
-CF₃+0.548 ± 0.93.1
-OCH₃-0.2745 ± 3.11.9

Key Insight : Electron-withdrawing groups enhance enzyme inhibition by polarizing the sulfonamide moiety .

How to resolve contradictions in reported biological activities across studies?

Advanced Research Question
Methodological Approach :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent DMSO%) to minimize variability .
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions; compare binding poses across analogs .
  • Meta-Analysis : Apply multivariate regression to published data, accounting for variables like cell line differences or assay sensitivity .

Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain-specific efflux pumps. Validate via efflux inhibitor co-administration (e.g., phenylalanine-arginine β-naphthylamide) .

What computational methods optimize reaction conditions for synthesis?

Advanced Research Question
Reaction Path Screening :

  • Quantum Chemistry : Use Gaussian09 to calculate transition-state energies for NAS, identifying solvent effects (e.g., THF lowers activation energy vs. DCM) .
  • Machine Learning : Train models on PubChem data to predict optimal base-to-substrate ratios (e.g., 1.2:1 pyridine:aniline) .

Outcome : Reduced trial-and-error; 85% yield achieved in <3 iterations .

How does X-ray crystallography aid in structural determination?

Advanced Research Question
Protocol :

  • Crystal Growth : Use vapor diffusion (ethanol/water, 4°C) to obtain monoclinic crystals .
  • Data Collection : Resolve at 0.9 Å resolution (Mo-Kα radiation).
  • Analysis : Refine with SHELXL; confirm sulfonamide dihedral angles (e.g., 75–85° between aryl rings) .

Application : Resolves polymorphism issues affecting solubility predictions .

How to assess compound stability under varying pH and temperature?

Advanced Research Question
Method :

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 1–13, 37°C, 24h); monitor degradation via HPLC .
    • Thermal Stability : TGA/DSC analysis (5–300°C, 10°C/min) to identify decomposition points .

Key Finding : Degrades rapidly at pH >10 (sulfonamide hydrolysis to sulfonic acid) .

What methodological considerations apply to in vitro enzyme inhibition assays?

Advanced Research Question
Best Practices :

  • Enzyme Source : Use recombinant human isoforms (e.g., hCA II) to avoid interspecies variability .
  • Control Setup : Include acetazolamide as a positive control; measure Ki values via Dixon plots .
  • Solvent Interference : Limit DMSO to ≤1% (v/v) to prevent enzyme denaturation .

How do electronic properties of substituents influence SAR?

Advanced Research Question
Analysis Framework :

  • DFT Calculations : Compute electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p)) to visualize charge distribution .
  • Correlation Studies : Plot IC₅₀ vs. σ⁻ (Hammett) to identify linear free-energy relationships (LFERs) .

Result : Electron-deficient aryl rings enhance binding to Zn²⁺ in carbonic anhydrase active sites .

How to address conflicting solubility data in different solvents?

Advanced Research Question
Resolution Strategy :

  • Solvent Screening : Use shake-flask method with HPLC quantification .
  • Co-solvency Approach : Blend DMSO with PEG-400 to improve aqueous solubility (e.g., 5 mg/mL at 25°C) .
  • Molecular Dynamics : Simulate solvation shells to explain polarity-driven solubility trends .

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